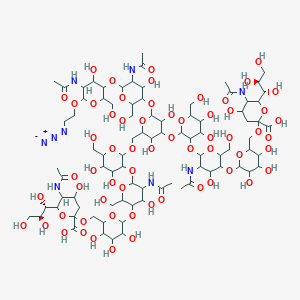
4-(Difluorochloromethoxy)benzonitrile, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluorochloromethoxy)benzonitrile, or 4-DCB, is a fluorinated nitrile compound that has been studied for its potential applications in scientific research. 4-DCB is a versatile compound, as it can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Its unique chemical and physical properties make it an ideal choice for a wide range of laboratory experiments.
Applications De Recherche Scientifique
4-DCB has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, chromatography, and analytical techniques. It is also used in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 4-DCB can be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters.
Mécanisme D'action
4-DCB acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles, such as halides and carbonyl compounds, to form a new product. It can also act as an electrophile in certain reactions, such as the Wittig reaction. Additionally, 4-DCB can act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-DCB has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating, making it safe to use in laboratory experiments. Additionally, 4-DCB is not known to be mutagenic, carcinogenic, or teratogenic, so it is unlikely to cause any adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-DCB in laboratory experiments are numerous. It is a versatile compound that can be used in a variety of different methods, including synthesis, chromatography, and analytical techniques. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using 4-DCB in laboratory experiments is that it is relatively expensive compared to other reagents.
Orientations Futures
The potential future directions for the use of 4-DCB in scientific research include its use as a reagent in the synthesis of other fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, it could be used as a catalyst in the synthesis of polymers, and as a catalyst in the hydrolysis of esters. Finally, further studies could be conducted to determine the biochemical and physiological effects of 4-DCB.
Méthodes De Synthèse
4-DCB can be synthesized in a variety of ways, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical process that involves the reaction of an organometallic compound with an organic halide. This reaction produces a new organometallic compound, which can then be used to synthesize 4-DCB. The Wittig reaction is also a chemical process, in which an organic halide is reacted with a phosphonium salt to produce an alkene. This reaction can also be used to synthesize 4-DCB.
Propriétés
IUPAC Name |
4-[chloro(difluoro)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKSUZGIXYOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluorochloromethoxy)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














